4-Fluorobenzamidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluorobenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H3,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTGTIZRQZOYAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401657 | |
| Record name | 4-Fluorobenzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2339-59-5 | |
| Record name | 4-Fluorobenzamidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2339-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluorobenzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluorobenzamidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis Methodologies and Derivatization Strategies of 4 Fluorobenzamidine and Its Analogues
Established Synthetic Routes to 4-Fluorobenzamidine
Established methods for synthesizing this compound typically involve the transformation of 4-fluorobenzonitrile (B33359), a readily available precursor, into the desired amidine functionality.
Reaction with Nitriles and Sulfur Trioxide for Triazine Synthesis
While this compound itself might not be a direct product of the reaction between nitriles and sulfur trioxide, it or its hydrochloride salt can be utilized in subsequent reactions to form triazines. For instance, 2,4,6-tris(4-fluorophenyl)-1,3,5-triazine (B6324422) can be synthesized using this compound hydrochloride and a heterocycle derived from the reaction of 4-fluorobenzonitrile with SO₃ in nitromethane. tandfonline.com This approach highlights the role of this compound as a building block in the construction of more complex heterocyclic systems like triazines. tandfonline.comwikipedia.org The reaction involving 4-fluorobenzonitrile and SO₃ initially forms an intermediate, which then reacts with this compound hydrochloride to yield the triazine. tandfonline.com Experimental conditions, such as the molar ratio of nitrile to SO₃, are crucial for the yield and purity of the intermediate heterocycle. tandfonline.com
Amidine Formation from Nitrile Precursors (e.g., Lithium Bis(trimethylsilyl)amide Followed by Acidic Deprotection)
A common and effective route for the synthesis of amidines, including this compound, from nitrile precursors involves the use of lithium bis(trimethylsilyl)amide (LiN(TMS)₂). nih.govnih.gov This method typically involves the direct reaction of the nitrile, such as 4-fluorobenzonitrile or a substituted fluorobenzonitrile, with LiN(TMS)₂. nih.govnih.gov This reaction is followed by acidic deprotection to yield the desired amidine. nih.govnih.gov For example, bichalcophene fluorobenzamidines have been synthesized from their corresponding nitriles using a direct reaction with LiN(TMS)₂, followed by deprotection with ethanolic HCl gas. nih.govnih.gov Lithium bis(trimethylsilyl)amide is a strong, non-nucleophilic base often used in organic synthesis for deprotonation and facilitating reactions like the conversion of nitriles to amidines. wikipedia.orgfishersci.se
Advanced Synthetic Approaches for Functionalized this compound Derivatives
Beyond the direct synthesis of this compound, advanced synthetic strategies are employed to create functionalized derivatives with tailored properties.
Stille Coupling Reactions in the Synthesis of Bichalcophene Fluorobenzonitriles
Stille coupling reactions are valuable tools for the synthesis of highly functionalized aromatic and heteroaromatic systems. In the context of this compound derivatives, Stille coupling has been utilized in the preparation of bichalcophene fluorobenzonitriles, which serve as precursors to the corresponding amidines. nih.govnih.gov This involves the palladium-catalyzed cross-coupling of a halogenated fluorobenzonitrile (such as 4-bromo-3-fluorobenzonitrile) with an organostannane reagent, such as a tributylstannyl-substituted bichalcophene. nih.govnih.govharvard.edu The resulting functionalized fluorobenzonitrile can then be converted to the amidine using methods like the reaction with lithium bis(trimethylsilyl)amide and acidic deprotection, as described earlier. nih.govnih.gov This strategy allows for the introduction of complex bichalcophene moieties onto the fluorobenzonitrile core, leading to diverse fluorobenzamidine derivatives. nih.govnih.gov
Diversity-Oriented Synthesis for Library Generation
Diversity-Oriented Synthesis (DOS) is a strategy focused on generating collections of small molecules with significant structural diversity from common building blocks. rsc.orgfrontiersin.orgnih.gov While specific examples directly detailing the DOS of this compound libraries are not extensively detailed in the search results, the principles of DOS are highly applicable to the creation of diverse amidine collections. Amidines, with their versatile reactivity, can serve as key intermediates or building blocks in multicomponent reactions or divergent synthetic pathways that are characteristic of DOS. researchgate.netacs.orgchemrxiv.org The goal is to efficiently produce compound libraries with varied scaffolds, stereochemistry, and functional groups, facilitating the exploration of chemical space for discovering new molecules with desired properties. rsc.orgfrontiersin.orgnih.gov The application of DOS to amidine synthesis would involve designing synthetic routes that allow for the rapid generation of multiple analogues by varying the starting materials or reaction conditions in a modular fashion. acs.orgchemrxiv.org
Chemo- and Regioselective Derivatization Strategies
The derivatization of this compound and its analogues requires careful consideration of chemoselectivity and regioselectivity to ensure that reactions occur at desired functional groups without affecting others. Amidines possess a unique functional group with two nitrogen atoms, offering potential sites for reaction.
Chemoselectivity refers to the preferential reaction with one functional group over others present in the molecule. For amidines, this might involve reactions targeting the imine nitrogen, the amino nitrogen, or the carbon center, in the presence of other functionalities like the fluorine atom or substituents on the phenyl ring. Regioselectivity, on the other hand, concerns reactions that can occur at multiple positions within the amidine group itself or on the aromatic ring, where one position is favored over others.
Research into the reactions of amidines has demonstrated that reaction conditions, such as the presence of bases or catalysts, can dramatically influence chemoselectivity and regioselectivity, leading to the selective formation of different isomers or functionalized products. nih.gov While specific studies focusing solely on the chemoselective and regioselective derivatization of this compound were not prominently featured, general principles from amidine chemistry apply. For instance, the reaction of amidines with electrophiles can occur at either nitrogen atom, and controlling this selectivity is crucial for directed synthesis. nih.gov Similarly, functionalization of the aromatic ring would require strategies that account for the directing effects of the fluorine atom and the amidine group. Developing selective methods for the derivatization of this compound is essential for accessing analogues with specific structural features and properties.
Introduction of Heteroaromatic Fragments
The introduction of heteroaromatic fragments onto the this compound scaffold or its analogues represents a key derivatization strategy to impart new chemical and biological properties. This can be achieved through various coupling and cyclization reactions.
One approach involves cross-coupling reactions with halogenated fluorobenzamidine analogues and heteroaromatic coupling partners. For instance, bichalcophene fluorobenzamidines, which are analogues of this compound, have been synthesized from corresponding fluorobenzonitriles via a Stille coupling reaction with heteroaromatic stannanes, followed by conversion of the nitrile to the amidine using lithium bis(trimethylsilyl)amide researchgate.net. Specific examples include the synthesis of bithienyl fluorobenzamidine derivatives such as 4-([2,2':5',2''-terthiophen]-5-yl)-2-fluorobenzamidine hydrochloride salt and 5'-(4-amidino-3-fluorophenyl)-[2,2'-bithiophene]-5-carboxamidine dihydrochloride (B599025) salt, where terthiophene and bithiophene fragments were introduced researchgate.net. The synthesis of 4-([2,2'-bithiophen]-5-yl)-2-fluorobenzonitrile, a precursor to a fluorobenzamidine, was achieved through a Stille coupling reaction researchgate.net.
Another strategy involves the use of this compound hydrochloride in reactions that lead to the formation of new heteroaromatic rings or the attachment of existing heteroaromatic systems. For example, this compound hydrochloride has been employed in the synthesis of bicyclic heteroaryl compounds google.com. Additionally, a reaction involving this compound hydrochloride and 2-(1-methyl-1H-indol-3-yl)cyclohexan-1-one has been reported, leading to a product incorporating an indole (B1671886) fragment nottingham.ac.uk.
Amidines can also participate in cyclization reactions to form annulated heteroaromatic systems. The synthesis of annulated benzimidazoles, for instance, can occur via amidine cyclization, where the amidine group is part of the newly formed heterocyclic ring system researchgate.net. Transition-metal catalyzed C-H activation of amidines also offers routes to synthesize aza-heterocycles, demonstrating the utility of the amidine functionality in constructing new heteroaromatic frameworks rsc.org. Regioselective synthesis of heterocyclic N-sulfonyl amidines has also been achieved from heteroaromatic thioamides and sulfonyl azides, providing a method to attach heteroaromatic rings to an amidine core beilstein-journals.org.
Specific examples of synthetic transformations involving the introduction of heteroaromatic fragments onto fluorobenzamidine analogues include:
| Starting Material | Heteroaromatic Fragment Introduced | Reaction Type | Example Product(s) | Reported Yield | Citation |
| 4-bromo-3-fluorobenzonitrile (B163030) | Bithiophene, Terthiophene | Stille Coupling | Bichalcophene fluorobenzamidines (e.g., with bithiophene, terthiophene) | Varied | researchgate.net |
| This compound hydrochloride | Bicyclic heteroaryl | Cyclization/Coupling | Bicyclic heteroaryl compounds | Not specified | google.com |
| This compound hydrochloride | Indole | Coupling | Product from reaction with 2-(1-methyl-1H-indol-3-yl)cyclohexan-1-one | 62% | nottingham.ac.uk |
| Heteroaromatic thioamides | Heteroaryl (part of amidine) | Cyclization | Heterocyclic N-sulfonyl amidines | Varied | beilstein-journals.org |
| Amidines | Aza-heterocycles (formed) | C-H Activation | Annulated and other aza-heterocyclic compounds | Varied | rsc.org |
| o-haloarylamidines | Benzimidazole (formed) | Cyclization | Annulated benzimidazoles | Varied | researchgate.net |
Modifications at P1' Site in Protease Inhibitors
This compound and its related amidine structures can serve as valuable components, particularly in the P1' position, within the design and synthesis of protease inhibitors. The P1' site of a protease inhibitor interacts with the S1' subsite of the target protease. Modifications at this position are crucial for optimizing binding affinity, specificity, and pharmacokinetic properties. The S1' subsite often accommodates hydrophobic residues nih.gov.
In the context of protease inhibitor design, the amidine group of this compound can mimic basic amino acid residues like arginine, which are often found at the P1 position of natural protease substrates nih.govresearchgate.net. When positioned at the P1' site of an inhibitor, the fluorophenyl group provides a hydrophobic interaction surface, while the amidine can engage in polar interactions within the S1' subsite or adjacent regions.
Modifications at the P1' site involving structures related to this compound or general strategies applicable to this position in protease inhibitors have been explored. For HIV-1 protease inhibitors, modifications in the P1/P1' region, including substitutions on benzyl (B1604629) groups, have been investigated . The introduction of different moieties at the P1' position, such as polar groups or a chiral methyl oxazolidinone, has been shown to influence inhibitory activity nih.gov.
While direct synthetic schemes showing this compound explicitly as the P1' group being subsequently modified are not extensively detailed across all sources, the general principles of P1' modification in protease inhibitors are relevant. Synthetic strategies often involve coupling reactions to attach the P1' moiety to the rest of the inhibitor scaffold. For instance, microwave-accelerated palladium-catalyzed cross-couplings have been utilized to optimize the P1' side chain in HIV-1 protease inhibitors, introducing substituents like pyridyl groups rcsb.org. This suggests that similar cross-coupling methodologies could be applied to introduce or modify heteroaromatic or other fragments at the P1' position when it is occupied by a fluorobenzamidine or analogue.
In SARS-CoV-2 main protease inhibitors, various groups have been incorporated at the P1' position, including a benzothiazole-7-yl ketone warhead mdpi.com. Although this is not a fluorobenzamidine, it illustrates the chemical diversity tolerated at this site and the potential for incorporating heteroaromatic systems. The design of protease inhibitors often involves assembling different peptide or non-peptide fragments (P1, P1', P2, P2', etc.) through amide couplings or using isosteres and mimetics mdpi.comnih.govdiva-portal.orgnih.govnih.gov. If this compound or an analogue serves as the P1' component, its synthesis would likely involve coupling a precursor containing the fluorobenzamidine structure to the rest of the inhibitor scaffold. Subsequent modifications at the P1' site would depend on the specific chemical handle available on the fluorobenzamidine structure.
The impact of modifications at the P1 position (which interacts with the S1 subsite) on the activity and specificity of protease inhibitors has been demonstrated, highlighting the importance of this region for enzyme-inhibitor interactions mdpi.commdpi.com. While P1 and P1' are distinct binding sites, the strategies for modifying these regions often involve similar synthetic techniques like coupling reactions and the introduction of various functional groups, including heteroaromatic rings, to optimize interactions with the corresponding enzyme subsites.
The design and synthesis of protease inhibitors with specific P1' modifications are guided by the structural characteristics of the protease's S1' subsite and the desired interaction profile. The incorporation and modification of this compound or its analogues at the P1' position would therefore involve synthetic routes that allow for the attachment of this unit and subsequent chemical transformations to introduce desired functionalities, including heteroaromatic fragments, to enhance binding and inhibitory activity.
| Protease Inhibitor Class (Context) | Site of Modification | Type of Modification Examples | Synthetic Approach Examples | Citation |
| HIV-1 Protease Inhibitors | P1/P1' | Substitutions on benzyl groups, Tetrazoles | Palladium-catalyzed reactions, Microwave-accelerated cross-coupling | rcsb.org |
| HIV-1 Protease Inhibitors | P1' | Polar moieties, Chiral methyl oxazolidinone, N-alkoxy moieties | Synthesis incorporating these ligands | nih.gov |
| SARS-CoV-2 Mpro Inhibitors | P1' | Benzothiazole-7-yl ketone warhead | Synthesis incorporating this warhead | mdpi.com |
| Serine Protease Inhibitors | P1 (Analogy to P1') | Arginine mimetics (e.g., amidinophenylalanine) | Conversion of Weinreb amides, Solid-phase synthesis | nih.govresearchgate.net |
Biological Activity Profiles and Mechanistic Elucidation of 4 Fluorobenzamidine and Its Analogues
Enzyme Inhibition Studies
4-Fluorobenzamidine hydrochloride is widely utilized in research focused on biochemical investigations, specifically in studies related to enzyme inhibition. This application helps researchers understand enzyme mechanisms and develop potential therapeutic agents chemimpex.com.
Selective Inhibition of Enzymatic Reactions
The compound is recognized for its potential to act as a selective inhibitor in enzymatic reactions chemimpex.com. Selective chemical inhibitors are vital for identifying drug-metabolizing enzymes involved in the elimination of drug candidates nih.gov. While selective inhibitors are available for major cytochrome P450 enzymes (CYP), they are limited for less common CYPs and non-CYPs nih.gov. Research is ongoing to identify selective inhibitors for enzymes that currently lack quality hits nih.gov.
Tyrosinase Inhibition Mechanisms
Tyrosinase (TYR) is a multifunctional copper-containing oxidase that plays a key role in melanogenesis, the process of melanin (B1238610) synthesis brieflands.comnih.gov. Inhibiting tyrosinase activity is a promising strategy for treating hyperpigmentation disorders nih.govnih.gov. Studies have investigated the tyrosinase inhibitory activity of various compounds, including derivatives containing the 4-fluorobenzylpiperazine moiety nih.govnih.gov.
Kinetic studies of tyrosinase inhibition by certain compounds have shown behavior consistent with classical competitive inhibitors. This means the inhibitors compete with the substrate for binding to the enzyme's active site nih.govmdpi.com. For competitive inhibition, increasing the inhibitor concentration results in a family of lines with different slopes and a common intercept on the 1/V axis in Lineweaver-Burk plots brieflands.com. For instance, 4-substituted benzaldehydes have been shown to be competitive inhibitors of mushroom tyrosinase, inhibiting the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) nih.gov. Similarly, 4-aminobenzamidine (B1203292) and benzamidine (B55565) have shown linear competitive inhibition of human tissue kallikrein (hK1) nih.gov.
Molecular docking studies are employed to investigate the potential binding modes of inhibitors within the active site of enzymes like tyrosinase mdpi.comresearchgate.netukm.edu.mybioinformation.net. These studies can predict how a compound interacts with the enzyme at an atomic level, providing insights into the key residues involved in binding researchgate.netukm.edu.my. Docking analysis can suggest that inhibitors bind to the catalytic pocket, potentially blocking substrate access nih.govmdpi.com. For example, docking studies on 4-fluorobenzylpiperazine derivatives suggested their binding mode within the Agaricus bisporus tyrosinase (AbTYR) cavity and modeled human tyrosinase (hTYR), indicating that the 4-fluorobenzyl moiety may occupy a conserved region in hTYR nih.gov.
Tyrosinase is the rate-limiting enzyme in melanogenesis, catalyzing the conversion of tyrosine and L-DOPA into melanin nih.govresearchgate.netmdpi.com. Inhibitors of tyrosinase can reduce melanin synthesis, which is relevant for addressing hyperpigmentation disorders nih.govmdpi.comfrontiersin.org. Melanogenesis is a complex process influenced by various factors and signaling pathways, including the α-MSH-MC1R pathway and the MAPK pathway mdpi.comnih.govfrontiersin.org. Compounds that inhibit tyrosinase activity can consequently influence these pathways and reduce melanin production nih.govmdpi.com. For instance, certain 4-fluorobenzylpiperazine derivatives have demonstrated antimelanogenic effects on B16F10 cells without cytotoxicity nih.gov.
Binding Mode Analysis via Docking Studies
SARS-CoV-2 Main Protease (Mpro) Inhibition
This compound, a chemical compound with the PubChem CID 4295238, has been the subject of research exploring various biological activities, particularly in the context of viral inhibition and antiproliferative effects. nih.govjkchemical.com Studies have investigated its potential roles and the influence of structural variations on its activity.
Efficacy in Viral Replication Blockade
While direct studies specifically on this compound's efficacy in viral replication blockade are not prominently detailed in the search results, related compounds containing fluorobenzothiazole moieties have shown effectiveness against viral targets. For instance, compounds incorporating a 4-fluorobenzothiazole moiety have been identified as potent inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme critical for viral replication. These compounds demonstrated high effectiveness in blocking SARS-CoV-2 replication in VeroE6 cells. nih.gov This suggests that the fluorobenzothiazole structure, which shares some chemical features with this compound, can contribute to antiviral activity by targeting key viral enzymes.
Structure-Activity Relationship (SAR) of Fluorobenzothiazole Moieties
Structure-Activity Relationship (SAR) studies involving compounds with 4-fluorobenzothiazole-2-carbonyl moieties have been conducted in the context of inhibiting SARS-CoV-2 Mpro. These studies aimed to understand how structural modifications to these molecules affect their inhibitory potency against the protease and their efficacy in blocking viral replication. nih.gov The results of such SAR studies are crucial for the rational design of more potent antiviral agents. For example, replacing an amide bond with a thioamide surrogate in one such compound (TKB245) led to improved pharmacokinetic properties in mice, highlighting the impact of subtle structural changes on the compound's profile. nih.gov These studies suggest that the presence and specific arrangement of the fluorobenzothiazole group significantly influence the biological activity of these analogues.
Antiproliferative Activity Assessment
Studies have assessed the antiproliferative activity of fluorobenzamidine derivatives, including a novel bithiophene-fluorobenzamidine (BFB). BFB demonstrated strong antiproliferative activity against HCT-116 colon cancer cells with an IC50 of approximately 0.3 µg/ml. researchgate.netnih.govdntb.gov.ua Other benzamidine derivatives have also shown potent antiproliferative effects against various cancer cell lines, with some exhibiting median growth inhibition (GI50) values below 2 µM. researchgate.net The antiproliferative activity of these compounds is often associated with their ability to interfere with cellular processes essential for cancer cell growth.
Research findings on the antiproliferative activity of bithiophene-fluorobenzamidine (BFB) against HCT-116 colon cancer cells are summarized in the table below:
| Compound | Cell Line | IC50 (µg/ml) |
| Bithiophene-fluorobenzamidine | HCT-116 | ~0.3 |
Apoptosis Induction Pathways
Data on the induction of apoptosis by Bithiophene-fluorobenzamidine (BFB) in MCF-7 breast cancer cells are presented below:
| Treatment | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) | Necrotic Cells (%) |
| Control | 0 | 0.4 | 0.4 | 0.1 |
| BFB | 47.4 | 13.9 | 61.3 | 0.2 |
Cellular and Molecular Biological Responses
Apoptosis Induction Pathways
Extrinsic Apoptosis Induction (e.g., FasL, TRAIL, Caspase-8 Upregulation)
Bithiophene-Fluorobenzamidine (BFB) has been shown to induce extrinsic apoptosis, a key pathway for programmed cell death, in cancer cells. Studies indicate that BFB upregulates the expression of crucial components of the extrinsic apoptotic pathway, including FasL, TRAIL, and caspase-8. This upregulation suggests that BFB can trigger apoptosis through death receptor-mediated signaling cascades. researchgate.netnih.govaphrc.orgbenthamdirect.comdntb.gov.ua The activation of caspase-8 is a critical step in this pathway, leading to the execution of apoptosis. exp-oncology.com.uafrontiersin.orgjmb.or.kr
| Compound | Target Cells | Effect on FasL | Effect on TRAIL | Effect on Caspase-8 |
| Bithiophene-Fluorobenzamidine (BFB) | HCT-116 colon cancer cells | Upregulation | Upregulation | Upregulation |
Intrinsic Apoptosis Induction (e.g., Bcl-2, Survivin Downregulation)
In addition to the extrinsic pathway, BFB also influences the intrinsic apoptotic pathway, which is regulated by the balance of pro- and anti-apoptotic proteins within the cell, particularly those associated with mitochondria. Research findings demonstrate that BFB induces intrinsic apoptosis by downregulating the expression of anti-apoptotic proteins such as Bcl-2 and survivin. researchgate.netnih.govaphrc.orgbenthamdirect.comdntb.gov.uaafricaresearchconnects.com Bcl-2 is known to inhibit apoptosis, while survivin is an inhibitor of apoptosis proteins (IAPs) that plays a role in cell division and preventing cell death. jlabphy.org The downregulation of these proteins by BFB shifts the cellular balance towards pro-apoptotic signaling, facilitating mitochondrial outer membrane permeabilization and subsequent caspase activation, leading to apoptosis.
| Compound | Target Cells | Effect on Bcl-2 | Effect on Survivin |
| Bithiophene-Fluorobenzamidine (BFB) | HCT-116 colon cancer cells | Downregulation | Downregulation |
Cell Cycle Modulation (e.g., p53, p21, CDK1, HER2 Expression)
Bithiophene-Fluorobenzamidine (BFB) has been observed to modulate the cell cycle, a tightly regulated process essential for cell proliferation. Studies have shown that BFB affects the expression levels of key cell cycle regulatory proteins. Specifically, BFB treatment leads to the upregulation of p53 and p21 (CDKN1A), while causing a downregulation of CDK1 and HER2. researchgate.netnih.govreferencecitationanalysis.comdntb.gov.uajst.go.jpresearchgate.netnih.gov
p53 is a tumor suppressor protein that can induce cell cycle arrest or apoptosis in response to cellular stress. researchgate.net p21 is a cyclin-dependent kinase inhibitor (CDKI) that is a transcriptional target of p53 and plays a crucial role in mediating cell cycle arrest, particularly at the G1/S checkpoint. mdpi.com CDK1 (Cyclin-dependent kinase 1) is a key regulator of the cell cycle, particularly involved in the transition from G2 phase to mitosis. frontiersin.org HER2 (Human Epidermal Growth Factor Receptor 2) is a receptor tyrosine kinase that is often overexpressed in certain cancers and is involved in promoting cell proliferation and survival. nih.gov The observed modulation of these proteins by BFB suggests its ability to induce cell cycle arrest and inhibit uncontrolled cancer cell proliferation.
| Compound | Target Cells | Effect on p53 | Effect on p21 | Effect on CDK1 | Effect on HER2 |
| Bithiophene-Fluorobenzamidine (BFB) | DMBA-induced breast cancer in mice (mammary tissue), MCF7 cells | Upregulation | Upregulation | Downregulation | Downregulation |
Anti-metastatic Effects (e.g., Wound Healing Assays)
Metastasis, the spread of cancer cells to distant sites, is a major challenge in cancer treatment. Bithiophene-Fluorobenzamidine (BFB) has demonstrated anti-metastatic properties. In vitro studies utilizing wound healing assays (also known as scratch assays) have shown that BFB can reduce the migration of cancer cells. nih.govnih.govsemanticscholar.orgresearchgate.netclinisciences.com For instance, in MCF7 breast cancer cells, BFB treatment resulted in a significant reduction in the migration rate. nih.govresearchgate.net This effect on cell migration is a key indicator of potential anti-metastatic activity. The observed downregulation of HER2 by BFB may contribute to its anti-metastatic effects, as HER2 is implicated in cancer cell survival and metastasis. nih.gov
| Compound | Target Cells | Assay | Effect on Cell Migration |
| Bithiophene-Fluorobenzamidine (BFB) | MCF7 breast cancer cells | Wound Healing Assay | Reduced migration (~29% decline after 48h) nih.govresearchgate.net |
| Compound | Assay Type | Observed Activity |
| Bithiophene-Fluorobenzamidine (BFB) | In vitro antioxidant assays | Weak to moderate |
Structure Activity Relationship Sar Studies and Rational Design Principles
Elucidation of Key Pharmacophoric Features
The biological activity of 4-fluorobenzamidine is intrinsically linked to its distinct chemical features: the fluorine atom on the phenyl ring and the highly basic amidino group. Understanding the specific roles of these features is crucial for designing effective analogues.
Importance of Fluorine Substitution in Biological Efficacy
The incorporation of fluorine into organic molecules, particularly in pharmaceutical agents, is a common strategy to modulate their physicochemical and biological properties. For this compound and its derivatives, the fluorine substituent at the para position plays a significant role in influencing biological efficacy. Fluorine's high electronegativity and small atomic radius can impact electronic distribution, lipophilicity, and engage in specific interactions such as C-F...X hydrogen bonds or favorable quadrupole-quadrupole interactions with aromatic systems in the binding site researchgate.netnih.gov.
Studies have shown that fluorine substitution on the phenyl ring can lead to a significant improvement in antiproliferative activity researchgate.netnih.gov. The position of the fluorine atom can be critical; for instance, in some bichalcophene derivatives, the antibacterial activity was enhanced when the fluorine atom was positioned next to the bichalcophene moiety compared to being next to the amidine group researchgate.netnih.gov. Beyond influencing binding affinity, fluorine can also improve metabolic stability by blocking oxidation sites, thus increasing drug retention and effectiveness mdpi.com. It can also enhance membrane permeability and selectivity for target sites researchgate.netnih.gov. While the impact of fluorine on individual interactions might be modest (often in the range of 0.1-0.4 kcal/mol), the cumulative effect of selective fluorination can lead to notable improvements in binding affinity researchgate.net.
Role of Amidino Group in Target Interaction
The amidino group (-C(=NH)NH₂) is a key pharmacophore in benzamidine (B55565) derivatives, including this compound. This functional group is typically protonated at physiological pH, carrying a positive charge that is crucial for interacting with negatively charged residues, such as aspartate or glutamate, in the binding sites of target proteins rsc.orgresearchgate.net.
Impact of Structural Modifications on Potency and Selectivity
Exploring structural modifications around the this compound core is a primary approach in SAR studies to optimize potency, improve selectivity for a particular biological target, and enhance pharmacokinetic properties. These modifications can involve altering the halogen substitution pattern, exploring different substituents on the aromatic or heteroaromatic rings, or varying the linkers and scaffolds connecting the benzamidine moiety to other chemical entities.
Analogues with Halogen Substitutions (e.g., 4-Bromo-3-fluorobenzamidine, 2-Chloro-4-fluorobenzamidine)
Modifications involving the introduction or repositioning of halogen atoms on the phenyl ring of fluorobenzamidine can significantly impact biological activity. For example, 3-chloro-4-fluorobenzamidine hydrochloride, an analogue of this compound, shows enhanced binding affinity compared to unsubstituted analogues, with the 3-chloro substituent contributing to a 3-fold increase in affinity . The fluorine at position 4 in this analogue is noted for improving metabolic stability without sacrificing potency .
Other halogenated analogues, such as 4-bromo-3-fluorobenzamidine and 2-chloro-4-fluorobenzamidine, serve as building blocks for synthesizing more complex molecules with potential biological activities ossila.com. For instance, 4-bromo-3-fluorobenzonitrile (B163030) is used to prepare bichalcophene fluorobenzamidines with antimutagenic properties ossila.com. The presence and position of halogen atoms can influence the electronic and steric properties of the molecule, affecting its interaction with the target site researchgate.netossila.com. Studies on diaryl ether inhibitors have also shown that while small para substituents on one phenyl ring are well tolerated, the introduction of larger groups or different substitution patterns can lead to a loss of inhibitory activity nih.gov.
Substitution Patterns on Aromatic and Heteroaromatic Rings
Varying substitution patterns on the aromatic ring of this compound or incorporating heteroaromatic rings linked to the amidine moiety are common strategies in SAR studies. These modifications can alter the molecule's shape, electronic distribution, and potential for interactions with the binding site.
Studies on various benzamidine derivatives have explored the impact of different substituents on phenyl rings and the incorporation of diverse heteroaromatic systems. For example, in the context of factor Xa inhibitors, highly potent benzamidine inhibitors based on a vicinally-substituted heterocyclic core have been developed nih.gov. The nature and position of substituents on aromatic and heteroaromatic rings can influence potency and selectivity for various targets, including protein arginine methyltransferases and factor Xa rsc.orgmdpi.com.
The incorporation of heteroaromatic rings such as thiophene, furan, or pyridine (B92270) into amidine-containing compounds has been explored for antimicrobial and anticancer activities nih.govresearchgate.net. The positioning of heteroatoms within these rings plays a crucial role in determining the molecule's physicochemical properties, including pKa, lipophilicity, and hydrogen bonding capabilities, all of which impact binding affinity and selectivity researchgate.net. For instance, certain s-triazine-based hybrids with electron-withdrawing groups or additional heterocyclic rings have shown enhanced biological activity rsc.org.
Linker and Scaffold Variations
Studies on benzamidine-based inhibitors have investigated the effect of different linker lengths and compositions on potency and selectivity for various targets, including protein arginine methyltransferases and trypanosome alternative oxidase rsc.orgacs.org. For example, in the design of dual inhibitors of Factor Xa and cholinesterases, the malonamide (B141969) linker was found to significantly increase anti-fXa potency and selectivity compared to a glycinamide (B1583983) linker mdpi.com.
Matched-Pair Analysis in Fluorinated Compound Research
Matched-pair analysis is a valuable technique in medicinal chemistry for systematically understanding the impact of specific structural changes on the properties of a molecule, including its biological activity and physicochemical characteristics. This approach involves comparing pairs of molecules that are identical except for a single, defined structural modification, often referred to as a "transformation." nih.govacs.org In the context of fluorinated compound research, matched-pair analysis is frequently employed to elucidate the effects of incorporating fluorine atoms into a molecular scaffold. nih.govchemrxiv.orgsci-hub.senih.govblumberginstitute.org
The unique properties of fluorine, such as its high electronegativity, small atomic radius (similar to hydrogen), and the strength of the C-F bond, can significantly influence a compound's electronic distribution, lipophilicity, metabolic stability, and conformation. sci-hub.sepsychoactif.org Matched-pair analysis allows researchers to isolate and quantify the effect of fluorine substitution at specific positions within a molecule. For instance, studies have utilized this method to understand how replacing oxygenated functionalities (like hydroxyl or alkoxy groups) with fluorine impacts lipophilicity. nih.govchemrxiv.org These analyses have shown that while fluorine substitution often leads to an increase in lipophilicity, the magnitude and even the direction of this change can be influenced by other substituents on the molecule, such as the presence of electron-donating or electron-withdrawing groups on an aromatic ring, or the proximity of hydrogen-bond acceptors. nih.gov
Matched molecular pair analysis of numerous compound sets differing only by a hydrogen for fluorine exchange has indicated an average increase in lipophilicity (logD), although instances where lipophilicity decreased were also observed. sci-hub.se This highlights that the effect of fluorine is not always straightforward and can be context-dependent. Analyzing these matched pairs helps to build a more nuanced understanding of fluorine's influence, which is crucial for rational drug design. sci-hub.se
Development of Lead Compounds based on SAR Insights
The insights gained from Structure-Activity Relationship (SAR) studies, including those utilizing matched-pair analysis, are fundamental to the process of developing lead compounds in drug discovery. solubilityofthings.comnih.govwikipedia.orgupmbiomedicals.com21umas.edu.ye A lead compound is a molecule that demonstrates promising biological activity against a target and serves as the starting point for further chemical optimization. solubilityofthings.comupmbiomedicals.com SAR analysis helps identify the crucial structural elements (pharmacophores) responsible for the desired activity and understand how modifications to the molecular structure impact potency, selectivity, and other pharmacological properties. solubilityofthings.comwikipedia.org21umas.edu.ye
For compounds incorporating the benzamidine moiety, such as this compound, SAR studies would typically involve synthesizing a series of analogs with variations around the core structure and evaluating their biological activity. By systematically altering substituents on the phenyl ring or the amidine group and observing the resulting changes in activity, researchers can deduce the SAR. For example, SAR studies on benzamidine derivatives as Factor Xa inhibitors have explored the impact of substituents on the benzamidine core and peripheral groups on inhibitory potency. researchgate.net Similarly, investigations into benzamidine-based SARS-CoV protease inhibitors have utilized SAR to understand the effect of different substituents on inhibitory activity and validate findings through testing against related proteases. nih.gov
Computational Chemistry and in Silico Approaches
Molecular Docking Studies
Molecular docking is a widely used computational technique to predict the preferred orientation (binding mode) of a ligand, such as 4-fluorobenzamidine, when bound to a protein or other macromolecule jppres.com. This method aims to determine how the ligand fits into the binding site and the strength of the interaction.
Prediction of Ligand-Protein Binding Modes
Molecular docking studies involving this compound focus on predicting how the compound interacts with specific target proteins. The process typically involves generating multiple possible orientations and conformations of the ligand within the protein's binding site and scoring these poses based on their predicted interaction energies jppres.com. This helps to identify the most likely binding configuration. While the search results mention molecular docking in the context of other fluorobenzamidine derivatives or similar compounds jppres.comdntb.gov.uanih.govd-nb.info, the general principles apply to this compound. These studies aim to elucidate the key residues in the protein that interact with this compound through various forces, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Predicting the binding mode is a crucial first step in understanding the potential biological activity of the compound.
Assessment of Binding Affinities and Selectivity
Beyond predicting the binding pose, molecular docking and related computational methods are used to estimate the strength of the interaction between this compound and its potential targets, known as binding affinity uu.nlnih.govchemrxiv.orgresearchgate.net. Binding affinity is often expressed as a scoring function value or a predicted binding energy (e.g., in kcal/mol) niscpr.res.in. A lower (more negative) binding energy generally indicates a stronger predicted interaction. Computational methods can also be employed to assess the selectivity of this compound by evaluating its predicted binding affinities to a panel of different proteins nih.gov. Comparing the binding scores across multiple targets helps to understand if the compound is likely to interact preferentially with a specific protein, which is important for drug discovery and understanding biological pathways. While specific binding affinity data for this compound with particular proteins are not explicitly detailed in the provided snippets, the methodology for such assessments using computational tools is well-established uu.nlnih.govchemrxiv.orgresearchgate.net.
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like this compound wikipedia.orgscispace.comnih.gov. These calculations provide insights into the distribution of electrons, molecular orbitals, and reactivity.
Density Functional Theory (DFT) Studies for Electronic Structure
DFT is a widely used quantum mechanical method that calculates the electronic structure of a system based on its electron density wikipedia.orgscispace.comaps.org. For this compound, DFT studies can provide detailed information about its ground state electronic configuration, charge distribution, and molecular geometry. These calculations can help understand how the presence of the fluorine atom and the benzamidine (B55565) group influences the electron distribution across the molecule. DFT can also be used to optimize the molecular geometry of this compound, determining the most stable 3D arrangement of its atoms. DFT calculations are fundamental for understanding the intrinsic properties of the molecule before considering its interactions with other systems.
Analysis of Frontier Molecular Orbitals (HOMO, LUMO)
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a critical role in determining a molecule's chemical reactivity and electronic properties researchgate.netresearchgate.netossila.comaklectures.com. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons ossila.com. The energy difference between the HOMO and LUMO (the band gap) is an important indicator of molecular stability and reactivity researchgate.netossila.com. DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO of this compound niscpr.res.inresearchgate.netresearchgate.net. Analyzing these orbitals can provide insights into the most likely sites for electrophilic and nucleophilic attack, as well as the molecule's potential for electronic transitions. For example, studies on other fluorinated compounds have shown how aryl substituents can significantly contribute to FMOs, influencing LUMO energy nih.gov.
Medicinal Chemistry Applications and Therapeutic Potential
Role in Drug Discovery and Development Pipelines
4-Fluorobenzamidine serves as a valuable synthetic building block and intermediate in the creation of various organic compounds and drug candidates lookchem.com. Its versatile chemical properties allow for integration into a wide array of chemical reactions and processes, making it a crucial component in pharmaceutical research and development lookchem.comchemimpex.com. The compound's unique structural features can enhance reactivity and selectivity, positioning it as an essential building block in medicinal chemistry for designing novel drugs chemimpex.com. It is utilized in research focused on pharmaceutical development, particularly in synthesizing pharmaceuticals targeting specific enzymes and receptors to enhance drug efficacy chemimpex.comchemimpex.com. Researchers employ this compound hydrochloride in the development of therapeutics, including those aimed at anti-inflammatory and analgesic drugs chemimpex.com.
Development of Therapeutic Agents Targeting Proteases
The ability of this compound to act as a selective inhibitor in enzymatic reactions has drawn attention in medicinal chemistry and drug discovery chemimpex.com. Researchers utilize 4-Fluoro-Benzamidine hydrochloride in the development of therapeutics targeting proteases, enzymes that play critical roles in numerous diseases, including cancer and viral infections chemimpex.com. Benzamidine (B55565) hydrochloride itself is known as an inhibitor of trypsin and trypsin-like enzymes sigmaaldrich.com.
Anti-Cancer Drug Development
Research has explored the potential of this compound derivatives in the development of anti-cancer agents.
Colorectal Cancer Research
A novel bithiophene-fluorobenzamidine (BFB), a derivative of fluorobenzamidine, has shown promising antitumor activity against dimethylhydrazine (DMH)-induced colorectal cancer in rats researchgate.netresearchgate.netnih.gov. Studies have evaluated its in vitro and in vivo antioxidant and antitumor activities researchgate.netresearchgate.net. BFB demonstrated strong antiproliferative activity against HCT-116 colon cancer cells with an IC50 of approximately 0.3 µg/ml researchgate.netnih.gov. In vivo studies in rats showed that BFB decreased tumor incidence, multiplicity, and size researchgate.netresearchgate.netnih.gov. It also induced extrinsic apoptosis through the upregulation of FasL, TRAL, p53, and caspase-8, and intrinsic apoptosis through the downregulation of Bcl-2 and survivin researchgate.netnih.gov. Furthermore, BFB ameliorated kidney and liver functions and antioxidant levels that were deteriorated by DMH, and significantly improved pathological changes in colon tissues without causing hepato- or nephro-toxicity researchgate.netresearchgate.netnih.gov.
Below is a summary of key findings from the colorectal cancer research with BFB:
| Study Model | Compound | Key Findings |
| DMH-induced colorectal cancer (rats) | BFB | Strong antiproliferative activity (IC50 ~0.3 µg/ml against HCT-116 cells). researchgate.netnih.gov Decreased tumor incidence, multiplicity, and size. researchgate.netresearchgate.netnih.gov Induced apoptosis. researchgate.netnih.gov Improved kidney and liver function. researchgate.netnih.gov |
Breast Cancer Research
A novel fluorobenzamidine derivative has also been investigated for its efficacy against breast cancer. A bithiophene-fluorobenzamidine (BFB) derivative exerted antitumor activity against breast cancer induced by 7,12-dimethylbenz(a)anthracene (DMBA) in female Swiss mice springermedizin.denih.gov. This activity was observed to be via pro-apoptotic mechanisms springermedizin.denih.gov. BFB reduced tumor incidence by approximately 88% compared to tamoxifen (B1202) (TAM) which showed a 30% reduction nih.gov. BFB also reduced tumor multiplicity and size nih.gov. The study indicated that BFB showed less toxic and more ameliorative effects than TAM nih.gov.
Below is a summary of key findings from the breast cancer research with BFB:
| Study Model | Compound | Key Findings |
| DMBA-induced breast cancer (female mice) | BFB | Exerted antitumor activity via pro-apoptotic activity. springermedizin.denih.gov Reduced tumor incidence (~88% reduction). nih.gov Reduced tumor multiplicity and size. nih.gov Showed less toxicity than Tamoxifen. nih.gov |
Leukemia Research (as indicated by related compounds)
While research directly on this compound for leukemia is not explicitly detailed in the provided snippets, studies on related compounds, such as bithiophene derivatives, indicate potential in this area. A bithienyl fluorobenzamidine (BFB) derivative has shown anti-proliferative effects against several leukemia cell lines researchgate.net. Research investigated the anti-cancer efficacy of BFB and its effect on apoptosis in DMBA-induced acute myeloid leukemia (AML) in mice researchgate.net. BFB treatment was found to ameliorate leukemia histological and hematological markers significantly in treated mice researchgate.net. The molecular effect of BFB included cell cycle arrest and apoptosis induction, characterized by the elevation of tp53/p53, p21/p21, Caspase3, and downregulation of cdk1/Cdk1 in the bone marrow, as well as suppression of the Akt pathway researchgate.net. These results suggest BFB as a promising therapeutic candidate against AML through these mechanisms researchgate.net.
Below is a summary of key findings from the leukemia research with a related compound (BFB):
| Study Model | Compound (Related) | Key Findings |
| DMBA-induced AML (mice) | Bithienyl Fluorobenzamidine (BFB) | Showed anti-proliferative effects against leukemia cell lines. researchgate.net Ameliorated leukemia histological and hematological markers. researchgate.net Induced cell cycle arrest and apoptosis. researchgate.net Suppressed the Akt pathway. researchgate.net |
Anti-Infective Research (e.g., Antiviral Agents)
This compound and its derivatives have been explored in the context of anti-infective research, particularly as potential antiviral agents. As part of medicinal chemistry programs aimed at developing antivirals against encephalitic alphaviruses like VEEV and EEEV, attempts have been made to prepare fluorobenzamidine derivatives acs.org. Although direct synthesis of the target fluorobenzamidine from a specific precursor was not observed in one study, the research highlights the interest in fluorobenzamidine scaffolds for antiviral development acs.org. Related compounds, such as novel piperazine-fused benzodiazepinones, showed potent inhibition of virus-induced cell death and significant reduction of viral yield against VEEV and EEEV, demonstrating the potential of related chemical spaces for antiviral activity acs.org. Additionally, some fluoroarylbichalcophene compounds, structurally related to fluorobenzamidine derivatives, have shown antibacterial impacts against Staphylococcus aureus, suggesting a broader potential in anti-infective research mdpi.com.
Anti-Inflammatory and Analgesic Drug Development
This compound hydrochloride is utilized in pharmaceutical research and development, particularly as a key intermediate in the synthesis of various pharmaceuticals, including those aimed at developing anti-inflammatory and analgesic drugs. chemimpex.comechemi.com The compound is mentioned in the context of drug development efforts targeting inflammatory conditions. Its incorporation into more complex molecular structures contributes to the creation of potential therapeutic agents in these areas.
Other Academic and Applied Research Areas
Corrosion Inhibition Studies
Research has investigated the potential of fluorobenzamidine derivatives as corrosion inhibitors, particularly for carbon steel in acidic environments. Novel bithienyl fluorobenzamidine derivatives, such as 4-([2,2':5',2''-terthiophen]-5-yl)-2-fluorobenzamidine hydrochloride salt (MA-1615) and 5'-(4-amidino-3-fluorophenyl)-[2,2'-bithiophene]-5-carboxamidine dihydrochloride (B599025) salt (MA-1740), have been synthesized and evaluated. nih.govnih.gov Electrochemical methods, including Tafel polarization and Electrochemical Impedance Spectroscopy (EIS), have been used to assess their effectiveness. nih.govnih.gov
Experimental studies have shown that these derivatives exhibit significant corrosion inhibition properties. For instance, in 1 M HCl solution, MA-1740 demonstrated an inhibition effectiveness of 96.9%, while MA-1615 showed 95.6% effectiveness, based on the Tafel polarization method. nih.govnih.gov These compounds appear to function as mixed-type corrosion inhibitors by blocking active sites on the carbon steel surface. nih.govnih.gov EIS studies further suggest that these inhibitors behave as interface-type corrosion inhibitors. nih.govnih.gov UV-Visible spectrometric measurements have indicated the formation of a complex between Fe²⁺ cations released during corrosion and the inhibitor molecules. nih.govnih.gov
Applications in Agricultural Chemistry (e.g., Pest Control Strategies)
In agricultural chemistry, 4-Fluorobenzamidine hydrochloride is being explored for its potential in developing agrochemicals, contributing to pest control strategies. chemimpex.com The aim is to develop more effective and environmentally friendly approaches to pest management. chemimpex.com While the specific mechanisms and applications of this compound itself in pest control are an area of ongoing research, related fluorobenzamidine compounds are being assessed for their properties in this field. This aligns with the broader goals of integrated pest management (IPM), which seeks to minimize pest damage while reducing environmental and health impacts through a combination of methods, including chemical control when necessary. researchgate.netbioprotectionportal.com
Research in Advanced Material Science (e.g., Polymer Chemistry)
This compound is also relevant in advanced material science, particularly in polymer chemistry. chemimpex.comroutledge.com
Synthesis of s-Triazine-Containing Poly(aryl ether)s
This compound hydrochloride has been utilized in the synthesis of 2,4,6-tris(4-fluorophenyl)-1,3,5-triazine (B6324422) (TFPT), a key monomer for creating s-triazine-containing poly(aryl ether)s. nih.govtandfonline.comnih.gov TFPT is synthesized using this compound hydrochloride and 4,6-bis(4-fluorophenyl)-1,2,3,5-oxathiadiazine-2,2-dioxide. nih.govtandfonline.com This synthesis can be achieved with high yield and purity under mild reaction conditions. nih.govtandfonline.comnih.gov The TFPT monomer possesses three active fluorine groups that can participate in nucleophilic substitution reactions with phenolic hydroxyl groups, facilitating the cross-linking of poly(aryl ether)s. nih.gov
Fluorescent Labeling Applications
The s-triazine-containing polymers synthesized using monomers like TFPT have shown potential in fluorescent labeling applications. nih.govtandfonline.comnih.gov Specifically, fluorescent cross-linked polymeric nanoparticles (FCPNs) have been prepared using TFPT and 6-(4-hydroxyphenyl)pyridazin-3(2H)-one (HPZ) via precipitation polymerization. nih.govtandfonline.com These nanoparticles exhibit intense blue fluorescence and have demonstrated potential for applications such as fluorescent labeling of live E. coli bacteria. nih.govtandfonline.com This highlights the utility of this compound-derived monomers in creating functional polymeric materials for bioimaging and related fields. nih.govtandfonline.comnih.govlubio.chresearchgate.net
Future Research Directions and Challenges
Exploration of Novel Biological Targets
The exploration of novel biological targets represents a significant future research direction for 4-Fluorobenzamidine. While some studies have indicated potential activities, identifying and validating specific protein or enzymatic targets is crucial for understanding its mechanism of action and developing targeted therapies. Research into novel bithiophene-fluorobenzamidine (BFB) derivatives, for instance, has shown promising antitumor activity against colorectal cancer in rats, suggesting potential interactions with pathways involved in cell proliferation and apoptosis, such as the upregulation of FasL, TRAL, p53, and caspase-8, and downregulation of Bcl-2 and survivin. benthamdirect.com Further research is needed to pinpoint the precise molecular targets responsible for these effects. Additionally, investigations into its activity against breast cancer have shown that a novel fluorobenzamidine derivative reduced tumor incidence and affected the expression of genes like CDK1, HER2, p53, p21, ESR-α, and CAS3, suggesting interactions with cell cycle regulation and estrogen receptor pathways. nih.gov Identifying the direct binding partners of this compound and its derivatives within these complex biological systems is a key challenge. Future studies could employ techniques such as target deconvolution, activity-based protein profiling, and high-throughput screening against diverse target libraries to uncover novel interactions.
Development of Highly Selective and Potent Analogues
Developing highly selective and potent analogues of this compound is a critical area for future research. Modifying the chemical structure of this compound can lead to compounds with improved efficacy, reduced off-target effects, and enhanced pharmacokinetic properties. Studies on novel bithienyl fluorobenzamidine derivatives have demonstrated varying degrees of antiproliferative activity against different cancer cell lines, highlighting the impact of structural modifications on biological activity. researchgate.net For example, certain cationic thienylbenzamidine derivatives showed potent anticancer activity and selectivity against normal human lung fibroblasts. researchgate.net The synthesis and evaluation of aza-analogues of furamidine, a related diamidine, also illustrate the potential for structural variations to yield compounds with altered biological profiles. acs.org Future research should focus on rational design based on structure-activity relationships, incorporating various substituents and core modifications to optimize binding affinity and selectivity for identified biological targets. This will involve systematic synthesis and rigorous in vitro and in vivo testing of newly designed analogues.
Integration of Advanced Computational and Experimental Methodologies
The integration of advanced computational and experimental methodologies will be essential for advancing the research on this compound. Computational studies, such as density functional theory (DFT) calculations, have already been used to optimize the geometric structure of related amidine derivatives and compare calculated spectral data with experimental results. rsc.org Computational methods are increasingly significant in drug discovery, particularly for predicting binding affinities to potential biological targets. vulcanchem.commsu.edu Free energy calculations, for instance, are being applied to predict protein-ligand binding affinities, including for charged compounds. escholarship.org Future research should leverage sophisticated computational techniques, including molecular dynamics simulations, virtual screening, and quantitative structure-activity relationship (QSAR) modeling, to predict the interactions of this compound and its analogues with biological targets and to guide the design of novel compounds. These computational predictions should be closely integrated with experimental techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and surface plasmon resonance (SPR) to validate theoretical findings and provide detailed insights into binding modes and affinities. The combination of in silico and experimental approaches can significantly accelerate the discovery and optimization of this compound-based compounds. x-mol.comdntb.gov.uadntb.gov.ua
Multi-Targeted Approaches for Complex Diseases
Given that many diseases, particularly complex ones like cancer and neurodegenerative disorders, involve multiple dysregulated pathways, exploring multi-targeted approaches utilizing this compound or its derivatives is a promising future direction. Research into novel bithiophene-fluorobenzamidine (BFB) has shown it can induce both extrinsic and intrinsic apoptosis pathways in colorectal cancer cells, suggesting a multi-faceted mechanism of action. benthamdirect.com Similarly, its effects on multiple genes involved in cell cycle and estrogen signaling in breast cancer point towards potential multi-target activity. nih.gov Future research could investigate the design of single molecules incorporating the this compound scaffold with additional pharmacophores targeting other relevant proteins or enzymes. Alternatively, combination therapies involving this compound and other therapeutic agents could be explored to achieve synergistic effects and overcome resistance mechanisms. This requires a thorough understanding of the disease pathways and the identification of key nodes that can be simultaneously modulated.
Q & A
Q. How should researchers design experiments to investigate the role of fluorine in this compound’s target binding?
- Answer : Use fluorine NMR (19F-NMR) to probe binding-induced chemical shifts. Compare with non-fluorinated analogs via X-ray crystallography or molecular docking (e.g., AutoDock Vina) to map interactions (e.g., halogen bonds with active-site residues) .
Q. What statistical approaches are recommended for analyzing dose-dependent apoptotic effects of this compound?
Q. How can the synergy between this compound and conventional chemotherapeutics be rigorously evaluated?
- Answer : Perform combination index (CI) analysis via the Chou-Talalay method. Test ratios reflecting clinical dosing (e.g., 1:1, 1:3 molar ratios) and validate in 3D spheroid models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
